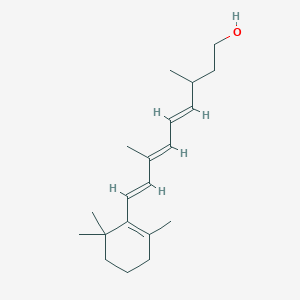

13,14-ジヒドロレチノール

概要

説明

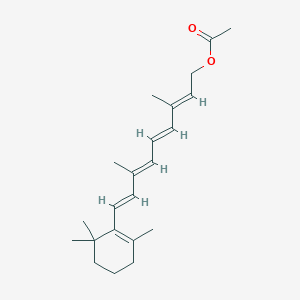

All-trans-13,14-Dihydroretinol is a derivative of vitamin A, involved in the metabolism of retinoids which are crucial for vertebrate development, cellular differentiation, immunity, and vision. This compound is generated through the saturation of all-trans-retinol to all-trans-13,14-dihydroretinol, a process that involves specific enzymes and leads to the formation of a metabolite with potential ligand activity for nuclear receptors. The biological significance of all-trans-13,14-dihydroretinol extends to its role as an intermediate in retinol metabolism or as a precursor for the synthesis of bioactive dihydroretinoid metabolites (Moise et al., 2005).

Synthesis Analysis

The enzyme retinol saturase is responsible for the conversion of all-trans-retinol to all-trans-13,14-dihydroretinol, highlighting a unique metabolic pathway within vertebrates. This process has been characterized by the identification of retinol saturase activity, demonstrating the enzyme's role in the saturation of the 13-14 double bond of all-trans-retinol, producing all-trans-13,14-dihydroretinol with distinct UV absorbance and mass spectrometry properties compared to its parent compound (Moise et al., 2004).

Molecular Structure Analysis

All-trans-13,14-Dihydroretinol's molecular structure is characterized by the saturation of the 13-14 double bond present in all-trans-retinol. This structural modification results in altered UV absorbance and mass spectrometry characteristics, indicative of the saturation of a double bond and distinguishing it from all-trans-retinol. The molecular structure's specificity is crucial for its biological activity and interaction with retinol-binding proteins and metabolizing enzymes (Yefidoff et al., 2004).

Chemical Reactions and Properties

All-trans-13,14-Dihydroretinol undergoes specific chemical reactions, including oxidation to form all-trans-13,14-dihydroretinoic acid. This compound can activate retinoic acid receptor/retinoid X receptor heterodimers but not retinoid X receptor homodimers, demonstrating its selective receptor activation potential. The ability of all-trans-13,14-dihydroretinoic acid to serve as a ligand for nuclear receptors underscores the chemical reactivity and functional significance of all-trans-13,14-dihydroretinol and its derivatives in the retinoid signaling pathway (Moise et al., 2005).

Physical Properties Analysis

The physical properties of all-trans-13,14-dihydroretinol, such as its UV absorbance maximum and mass spectrometry analysis, are distinct from those of all-trans-retinol. These properties reflect the compound's structure and are essential for its identification and characterization in biological samples. The unique physical properties of all-trans-13,14-dihydroretinol facilitate its study and understanding within the context of vitamin A metabolism and retinoid biochemistry (Moise et al., 2004).

Chemical Properties Analysis

The chemical properties of all-trans-13,14-dihydroretinol, including its reactivity and stability under various conditions, are pivotal for its role in retinoid metabolism. The compound's ability to undergo oxidation and act as a precursor for bioactive metabolites highlights its significance in the biochemical pathways associated with retinoid function and signaling. The study of these chemical properties is crucial for understanding the metabolic fate and biological activities of all-trans-13,14-dihydroretinol and its related compounds (Yefidoff et al., 2004).

科学的研究の応用

All-trans-13,14-Dihydroretinol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the enzymatic processes involved in retinoid metabolism . In biology, it plays a role in understanding the mechanisms of cellular differentiation and proliferation . In medicine, it is investigated for its potential therapeutic applications in treating diseases related to retinoid metabolism . Additionally, it is used as a biomarker for early detection and prognosis of certain cancers, such as esophageal squamous cell carcinoma .

作用機序

The mechanism of action of all-trans-13,14-Dihydroretinol involves its conversion from all-trans-retinol by retinol saturase . This enzyme catalyzes the saturation of the 13-14 double bond, resulting in the formation of all-trans-13,14-Dihydroretinol . The compound can activate retinoic acid receptor and retinoid X receptor heterodimers, influencing gene expression and cellular processes . It is also involved in the regulation of cellular differentiation, proliferation, and apoptosis .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

13,14-Dihydroretinol is produced by the saturation of the 13-14 double bond of all-trans-retinol, a process catalyzed by the enzyme retinol saturase . This compound does not exhibit any activity toward all-trans-retinoic acid, nor 9-cis, 11-cis or 13-cis-retinol isomers .

Cellular Effects

13,14-Dihydroretinol acts as an endogenous ligand for retinoid X receptors (RXRs), which are ligand-activated transcription factors . It binds and transactivates RXR in various assays, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 13,14-Dihydroretinol exerts its effects through binding interactions with biomolecules, particularly RXRs . It has been identified as an endogenous RXR ligand in mice, indicating its role in activating these nuclear hormone receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 13,14-Dihydroretinol have been observed over time. High endogenous levels of this compound in mice indicate its physiological relevance and that it acts as an endogenous RXR ligand .

Metabolic Pathways

13,14-Dihydroretinol is involved in the metabolism of vitamin A . The metabolic pathway starting from all-trans-retinol may support the notion that 13,14-Dihydroretinol represents a novel fully or partly independent pathway for vitamin A activity .

準備方法

Synthetic Routes and Reaction Conditions: All-trans-13,14-Dihydroretinol is synthesized by the enzyme retinol saturase, which catalyzes the saturation of the 13-14 double bond of all-trans-retinol . The reaction involves the conversion of all-trans-retinol to all-trans-13,14-dihydroretinol under specific conditions, including the presence of retinol saturase and appropriate substrates .

Industrial Production Methods: the enzymatic synthesis involving retinol saturase could be scaled up for industrial purposes, provided the enzyme is available in sufficient quantities and the reaction conditions are optimized .

化学反応の分析

Types of Reactions: All-trans-13,14-Dihydroretinol undergoes various chemical reactions, including oxidation and reduction . The primary reaction involves the saturation of the 13-14 double bond of all-trans-retinol to form all-trans-13,14-dihydroretinol .

Common Reagents and Conditions: The common reagents used in the synthesis of all-trans-13,14-Dihydroretinol include all-trans-retinol and retinol saturase . The reaction conditions typically involve specific pH levels, temperatures, and the presence of cofactors required for the enzymatic activity .

Major Products: The major product formed from the reaction is all-trans-13,14-Dihydroretinol . No cis-isomers are detected in the reaction, indicating the specificity of the enzyme for the all-trans configuration .

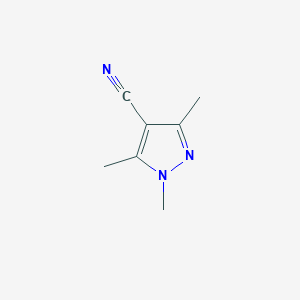

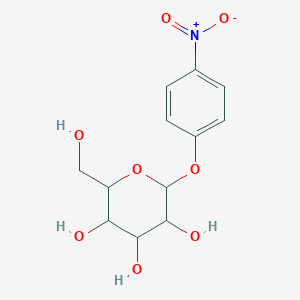

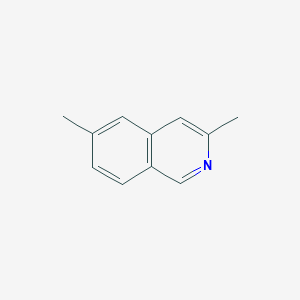

類似化合物との比較

All-trans-13,14-Dihydroretinol is unique compared to other retinoids due to its specific enzymatic synthesis and biological functions . Similar compounds include all-trans-retinol, all-trans-retinoic acid, and 9-cis-retinoic acid . These compounds share structural similarities but differ in their biological activities and mechanisms of action . For instance, all-trans-retinoic acid is a potent regulator of gene expression, while all-trans-13,14-Dihydroretinol has a more specific role in retinoid metabolism .

特性

IUPAC Name |

(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBOQVAIYMSUDT-HRYGCDPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315313 | |

| Record name | 13,14-Dihydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | All-trans-13,14-dihydroretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

115797-14-3 | |

| Record name | 13,14-Dihydroretinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115797-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,14-Dihydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | All-trans-13,14-dihydroretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

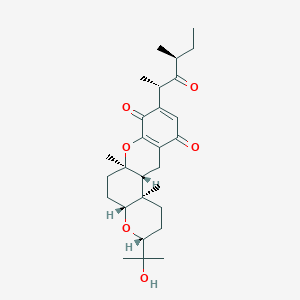

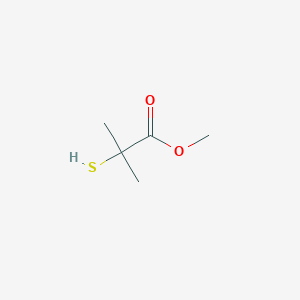

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

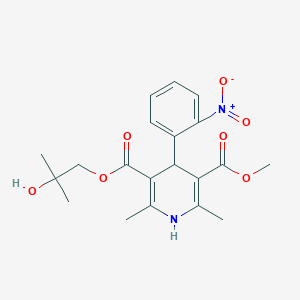

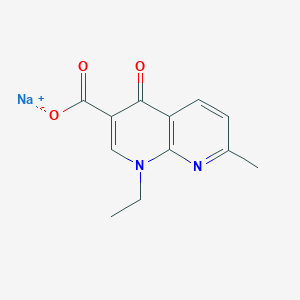

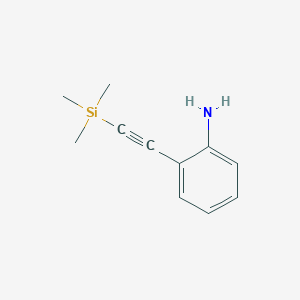

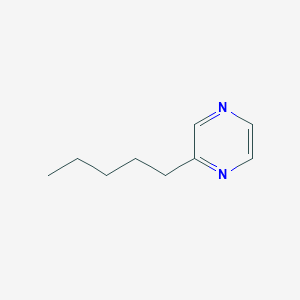

Feasible Synthetic Routes

Q & A

A: 13,14-dihydroretinol, a metabolite of vitamin A, primarily acts as a weak agonist for retinoic acid receptors (RARs) [, ]. While it can bind to RARs, its ability to activate downstream gene transcription is significantly lower compared to all-trans-retinoic acid []. This suggests a potential modulatory role in retinoid-dependent processes. Research suggests dihydroretinoids may influence PPARγ activity, a key regulator of adipogenesis, impacting lipid accumulation []. Additionally, 13,14-dihydroretinol promotes efferocytosis in macrophages, likely through upregulating bone morphogenetic protein-2 (BMP-2) and Smad3 [].

A: 13,14-dihydroretinol is formed by the saturation of the 13-14 double bond in all-trans-retinol. It exists as two enantiomers, (R) and (S), with the (R)-enantiomer being the naturally occurring form [].

- Spectroscopic Data: Compared to all-trans-retinol, which has a UV absorbance maximum (λmax) at 325 nm, 13,14-dihydroretinol exhibits a shifted λmax at 290 nm due to the saturation of the double bond []. Mass spectrometry analysis confirms the saturation with a molecular ion peak (m/z) at 288 [].

ANone: 13,14-Dihydroretinol itself doesn't possess known catalytic properties. It functions as a metabolite within the vitamin A pathway.

A: While the provided research doesn't explicitly detail computational studies on 13,14-dihydroretinol, researchers have designed 12-substituted-13,14-dihydroretinols for potential use as affinity labels for retinol-binding and processing proteins []. This suggests potential applications for computational chemistry in understanding dihydroretinoid interactions with target proteins.

A: SAR studies indicate that the stereochemistry at the C13 position significantly influences the biological activity of 13,14-dihydroretinoic acid, the oxidized metabolite of 13,14-dihydroretinol. The (13S)-enantiomer demonstrates stronger RAR agonist activity and inhibits adipocyte differentiation more potently compared to the naturally occurring (13R)-enantiomer []. This highlights the importance of stereospecificity in ligand-receptor interactions.

ANone: Limited information is available regarding specific formulation strategies for 13,14-dihydroretinol. Like other retinoids, it's likely susceptible to degradation from light, oxygen, and heat, necessitating protective measures during storage and handling.

A: A key milestone was the discovery and characterization of retinol saturase (RetSat), the enzyme responsible for converting all-trans-retinol to 13,14-dihydroretinol []. This finding established a novel pathway in vitamin A metabolism and spurred further investigations into the biological roles of dihydroretinoids []. The identification of 13,14-dihydroretinol in various tissues, including liver, kidney, and intestine, of animals fed a normal diet indicated its presence as an endogenous metabolite [].

A: The study of 13,14-dihydroretinol bridges several disciplines, including biochemistry, nutrition, cell biology, and pharmacology. Research in this area benefits from synergies between these fields. For example, understanding the role of 13,14-dihydroretinol in adipocyte differentiation requires integrating knowledge from lipid metabolism, transcriptional regulation by nuclear receptors, and cell signaling pathways [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)